Deslanoside

Description

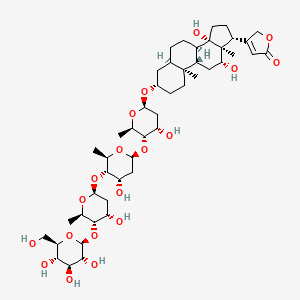

Deacetyllanatoside C. A cardiotonic glycoside from the leaves of Digitalis lanata.

This compound has been reported in Digitalis viridiflora, Digitalis purpurea, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for cardiovascular disease.

Structure

2D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBATZBGFDSVCJD-LALPQLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022897 | |

| Record name | Deslanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.68e-01 g/L | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17598-65-1 | |

| Record name | Deslanoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deslanoside [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deslanoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deslanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deslanoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESLANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGY317RK75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Isolation of Deslanoside from Digitalis lanata: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Extraction, and Chemical Conversion of a Potent Cardiac Glycoside

This technical guide provides a comprehensive overview of the discovery, isolation, and chemical derivation of deslanoside, a cardiac glycoside sourced from the woolly foxglove, Digitalis lanata. Tailored for researchers, scientists, and drug development professionals, this document details both historical and contemporary methodologies, presents quantitative data for comparative analysis, and visualizes key processes to facilitate a deeper understanding of this significant pharmaceutical compound.

Discovery and Historical Context

The journey to isolating and understanding the cardiac glycosides within Digitalis lanata is a story of careful chemical investigation building upon centuries of herbal medicine. While the therapeutic effects of the Digitalis genus on heart conditions were documented as early as the 18th century, the specific chemical entities responsible remained elusive for many years.

A pivotal moment in this discovery narrative occurred in 1930 , when the chemist Sydney Smith , working at the Burroughs Wellcome laboratories in London, first isolated a crystalline glycoside from the leaves of Digitalis lanata.[1][2][3] His work, published in the Journal of the Chemical Society, detailed the extraction and purification of what would later be understood as a mixture of glycosides, including the precursor to this compound.[3]

This compound, also known as desacetyllanatoside C, is not directly isolated from the plant in significant quantities. Instead, it is a derivative of Lanatoside C , a primary glycoside abundant in the leaves of Digitalis lanata.[4][5] The conversion of Lanatoside C to this compound involves the removal of an acetyl group, a process that can be achieved through controlled hydrolysis.[4][6]

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound is a multi-step process that begins with the extraction of its precursor, Lanatoside C, from Digitalis lanata leaves, followed by a chemical modification to yield the final product. The following sections detail both the historical and modern experimental protocols for these procedures.

Historical Isolation Methods (Circa 1930s)

Protocol: Historical Extraction and Purification of Glycosides from Digitalis lanata

-

Plant Material Preparation: Dried and finely powdered leaves of Digitalis lanata were used as the starting material.

-

Solvent Extraction: The powdered leaves were subjected to exhaustive extraction with a solvent system. Based on practices of the time for similar compounds, a likely solvent would have been an alcohol, such as ethanol, or a mixture of acetone and water.[2][3] This step aimed to dissolve the glycosides and other soluble components from the plant matrix.

-

Purification by Precipitation: The resulting crude extract would then be treated to remove impurities. A common method of the era was the addition of a lead acetate solution.[7][8] This would precipitate tannins and other unwanted plant materials, which could then be removed by filtration.

-

Solvent Partitioning: The clarified extract would undergo a series of liquid-liquid extractions to further purify the glycosides. This involved partitioning the extract between immiscible solvents, such as chloroform and water, to separate compounds based on their polarity.[3]

-

Crystallization: The final step would involve the careful evaporation of the solvent from the purified fraction to induce crystallization of the glycosides. This would yield a crystalline mixture of the primary glycosides from Digitalis lanata, including Lanatoside C.

Modern Isolation and Conversion Methods

Contemporary methods for obtaining this compound are more refined, offering higher purity and better yields. These techniques often employ enzymatic or controlled chemical hydrolysis and utilize advanced chromatographic techniques for purification and analysis.

Protocol: Modern Extraction of Lanatoside C and Conversion to this compound

-

Extraction:

-

Dried and powdered leaves of Digitalis lanata are extracted with 50% methanol using ultrasonication for 1 hour.[1]

-

The extract is then filtered and the solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Purification of Lanatoside C:

-

The crude extract is subjected to column chromatography on silica gel or a similar stationary phase.

-

Elution with a gradient of solvents, such as chloroform and methanol, allows for the separation of Lanatoside C from other glycosides and impurities.

-

Fractions are monitored by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure Lanatoside C.[1][9]

-

-

Alkaline Hydrolysis to this compound:

-

Pure Lanatoside C is dissolved in a suitable solvent, such as methanol.

-

A mild alkaline solution, for example, sodium methoxide in methanol, is added to the solution.[4]

-

The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2 hours) to facilitate the deacetylation of Lanatoside C to this compound.[4]

-

-

Purification of this compound:

-

The reaction is neutralized, and the solvent is evaporated.

-

The resulting residue is purified using preparative HPLC to isolate pure this compound.

-

The identity and purity of the final product are confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry) and HPLC analysis.[10]

-

Quantitative Data

The concentration of Lanatoside C and this compound in Digitalis lanata can vary depending on the plant's genetics, growing conditions, and harvesting time. Modern analytical techniques like HPLC allow for precise quantification of these compounds.

| Compound | Plant Material | Concentration (per 100 mg of dry leaf powder) | Reference |

| Lanatoside C | Digitalis lanata | 115.6 µg | [4] |

| This compound | Digitalis lanata | Not typically detected in significant amounts without pretreatment | [4] |

Yield of Conversion:

The conversion of Lanatoside C to this compound via alkaline hydrolysis is a high-yield reaction. While exact industrial yields are often proprietary, laboratory-scale experiments indicate that the deacetylation can proceed with high efficiency, often exceeding 90% with optimized conditions.

Visualizing the Process and Pathway

To provide a clearer understanding of the experimental workflow and the compound's mechanism of action, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolution of Solvent Extraction: A Historical Perspective [greenskybio.com]

- 3. Digoxin - Wikipedia [en.wikipedia.org]

- 4. scirp.org [scirp.org]

- 5. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]

- 8. Extraction of glycosides | DOCX [slideshare.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Determination of cardiac glycosides in digitoxin tablets and this compound injections by micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Deslanoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and pharmacological properties of Deslanoside, a cardiac glycoside derived from Digitalis lanata. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and summarizing key quantitative data to support research and development efforts.

Core Physical and Chemical Properties

This compound is a crystalline solid, and its fundamental properties are summarized in the table below. These characteristics are essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₄₇H₇₄O₁₉ | [1] |

| Molecular Weight | 943.1 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 220-235°C | [2] |

| Specific Optical Rotation | +7° to +9° | [2] |

| pKa (Strongest Acidic) | 7.15 | [2] |

| UV Absorbance (λmax) | 220 nm | [3] |

| Storage Conditions | Store at -20°C, protect from light. | [4] |

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its application in both in vitro and in vivo studies.

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble (0.468 mg/mL) | [1][2] |

| Methanol | Slightly soluble | [2] |

| Ethanol | Very slightly soluble | [2] |

| Chloroform | Practically insoluble | [2] |

| DMSO | ~1 mg/mL | [3] |

| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/ml | [3] |

Pharmacological Properties

This compound is a cardiac glycoside used in the treatment of congestive heart failure and cardiac arrhythmias.[1] Its therapeutic effects are a direct result of its molecular mechanism of action.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[1][5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, promotes an increase in intracellular calcium levels via the sodium-calcium exchanger.[5] The increased intracellular calcium enhances the contractility of cardiac muscle, an effect known as positive inotropy.[1][5]

References

Deslanoside: An In-depth Technical Guide on its Formation as a Metabolite of Lanatoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deslanoside, focusing on its role as a primary metabolite of the cardiac glycoside Lanatoside C. The document details the metabolic conversion process, presents available pharmacokinetic data, outlines experimental protocols for studying this biotransformation, and illustrates key pathways and workflows through diagrams. This guide is intended to be a valuable resource for professionals in pharmacology, drug metabolism, and cardiovascular research.

Introduction

Lanatoside C is a cardiac glycoside derived from the leaves of Digitalis lanata.[1][2] It exerts its therapeutic effect in conditions such as congestive heart failure and certain cardiac arrhythmias by inhibiting the Na+/K+-ATPase pump in myocardial cells.[1][2] Following administration, Lanatoside C undergoes metabolic conversion to its active metabolite, this compound (also known as deacetyllanatoside C).[1][3] This biotransformation is a critical aspect of the pharmacokinetics of Lanatoside C, influencing its duration of action and overall clinical profile. This compound itself is also used clinically as a rapid-acting cardiac glycoside.[3] Understanding the metabolic fate of Lanatoside C is therefore essential for both preclinical and clinical drug development.

The Metabolic Conversion of Lanatoside C to this compound

The primary metabolic pathway for Lanatoside C is its deacetylation to form this compound. This process involves the hydrolysis of the acetyl group from the digitoxose sugar moiety of Lanatoside C.

While the specific human enzymes responsible for this deacetylation have not been definitively identified in the reviewed literature, this type of reaction is typically catalyzed by esterases, such as carboxylesterases, which are abundant in the liver. One study has identified acylase I as an enzyme capable of catalyzing deacetylation reactions, although its specific involvement with Lanatoside C has not been confirmed.[4]

The chemical structures of Lanatoside C and this compound are presented below:

-

Lanatoside C: A glycoside composed of a digoxigenin aglycone attached to a chain of four sugars, one of which is acetylated.[5]

-

This compound: The resulting glycoside after the removal of the acetyl group from Lanatoside C.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound. It is important to note that specific quantitative data on the conversion rate of Lanatoside C to this compound in humans is not well-documented in the public domain.

| Parameter | Value | Species | Notes |

| Biological Half-Life of this compound | 38-77 hours (median 51 hours) | Human | Following intravenous administration.[6] |

| Therapeutic Serum Concentration of this compound | Upper limit of approx. 2.5 µg/L (2.7 nmol/L) | Human | |

| Protein Binding of this compound | ~25% | Not Specified | |

| Conversion Rate (Lanatoside C to this compound) | Data Not Available | Human | Further research is needed to quantify the rate and extent of this conversion. |

Experimental Protocols

This section outlines a general experimental protocol for the in vitro investigation of Lanatoside C metabolism to this compound using human liver microsomes. This protocol is based on standard methodologies for studying drug metabolism.[7][8][9][10][11]

Objective

To determine the in vitro metabolic conversion of Lanatoside C to this compound in human liver microsomes and to calculate the rate of formation.

Materials and Reagents

-

Lanatoside C (analytical standard)

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (for mobile phase modification)

-

Internal standard (e.g., another cardiac glycoside not present in the system)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system

Experimental Procedure

-

Preparation of Solutions:

-

Prepare stock solutions of Lanatoside C, this compound, and the internal standard in a suitable solvent (e.g., DMSO or methanol).

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsomes and pre-incubate at 37°C for 5 minutes.

-

Add Lanatoside C to initiate the metabolic reaction. The final concentration of Lanatoside C should be within a relevant range (e.g., 1-10 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

Analytical Method (HPLC-MS/MS):

-

Develop and validate a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of Lanatoside C and this compound.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution to achieve separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitor the specific parent-to-product ion transitions for Lanatoside C, this compound, and the internal standard.

-

-

Data Analysis

-

Construct calibration curves for Lanatoside C and this compound using the peak area ratios of the analytes to the internal standard.

-

Quantify the concentrations of Lanatoside C and this compound in the incubated samples at each time point.

-

Plot the concentration of this compound formed against time to determine the initial rate of formation.

-

Calculate the rate of disappearance of Lanatoside C to determine its metabolic stability.

Visualizations

Metabolic Pathway

Caption: Metabolic conversion of Lanatoside C to this compound.

Experimental Workflow

Caption: In vitro metabolism experimental workflow.

Conclusion

This compound is a key metabolite of Lanatoside C, formed through a deacetylation reaction. While the clinical significance of this conversion is recognized, there are gaps in the quantitative understanding of its rate and the specific enzymes involved in humans. The provided experimental protocol offers a robust framework for researchers to investigate this metabolic pathway further. A more detailed characterization of the metabolism of Lanatoside C will contribute to a better understanding of its pharmacokinetics and inform the development of safer and more effective cardiac glycoside therapies.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound | C47H74O19 | CID 28620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanatoside C - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and serum concentration--effect relationship of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mercell.com [mercell.com]

- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Deslanoside: From Plant Biosynthesis to Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deslanoside, a potent cardiac glycoside, has long been a subject of interest in the pharmaceutical world for its therapeutic applications in treating cardiac insufficiencies. This technical guide provides a comprehensive overview of the origin and synthesis of this compound, catering to researchers, scientists, and professionals in drug development. We delve into the natural biosynthetic pathways within its plant source, Digitalis lanata, and detail the chemical synthesis methodologies for its production. This guide presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols, and employs Graphviz diagrams to visually articulate complex pathways and workflows, offering a thorough understanding of this vital pharmaceutical compound.

Origin: The Botanical Source of this compound

This compound is a naturally derived cardiac glycoside sourced from the leaves of the woolly foxglove, Digitalis lanata[1][2][3][4][5][6][7]. It is not directly biosynthesized in the plant in its final form but rather exists as a derivative of a precursor molecule, Lanatoside C[6][8]. This compound is, in fact, deacetyllanatoside C, meaning it is formed by the removal of an acetyl group from Lanatoside C[9][10].

Biosynthesis of the Precursor, Lanatoside C, in Digitalis lanata

The biosynthesis of Lanatoside C, the direct precursor to this compound, is a complex enzymatic process within the Digitalis lanata plant. This pathway begins with fundamental sterol precursors, cholesterol and phytosterols, and proceeds through a series of modifications to form the cardenolide structure. The key stages of this intricate biosynthetic pathway are outlined below.

The initial steps involve the conversion of cholesterol or phytosterols to pregnenolone. This is followed by a series of enzymatic reactions including hydroxylation and the formation of the characteristic butenolide ring. The resulting aglycone, digoxigenin, is then glycosylated through the sequential addition of sugar moieties to form Lanatoside C.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the chemical modification of its naturally occurring precursor, Lanatoside C. The core of this process is the selective deacetylation of Lanatoside C.

Chemical Synthesis: Deacetylation of Lanatoside C

The most common method for the synthesis of this compound involves the base-catalyzed hydrolysis of the acetyl group from Lanatoside C. One established method utilizes sodium methoxide in methanol to achieve this transformation.

Quantitative Data

The concentration of cardiac glycosides in Digitalis lanata can vary depending on factors such as plant age, cultivation conditions, and harvesting time. The efficiency of the chemical conversion of Lanatoside C to this compound is also a critical parameter in its production.

| Parameter | Value | Reference |

| Lanatoside C content in dried Digitalis lanata leaves | 115.6 µg per 100 mg (0.1156%) | [3][11][12] |

| Digoxin content in dried Digitalis lanata leaves (for comparison) | 7.45 µg per 100 mg (0.00745%) | [3][11][12] |

| α-acetyldigoxin content in dried Digitalis lanata leaves | 23.8 µg per 100 mg (0.0238%) | [3][11][12] |

| Typical conversion yield of Lanatoside C to Digoxin (via deacetylation and deglycosylation) | High, with the potential for near-complete conversion under optimized conditions. | [3][11][12] |

Experimental Protocols

Extraction and Isolation of Lanatoside C from Digitalis lanata

This protocol provides a general framework for the extraction and isolation of Lanatoside C from dried Digitalis lanata leaves.

Materials:

-

Dried and powdered leaves of Digitalis lanata

-

Methanol (MeOH)

-

Water

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography apparatus (e.g., column chromatography with silica gel)

Procedure:

-

Maceration: The air-dried and powdered leaves of D. lanata are macerated in methanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the glycosides[13][14].

-

Solvent Partitioning: The resulting methanol crude extract is concentrated under reduced pressure. The residue is then suspended in water and subjected to successive partitioning with petroleum ether, ethyl acetate, and n-butanol[13][14]. This separates compounds based on their polarity, with the cardiac glycosides typically concentrating in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The ethyl acetate and n-butanol fractions, which are rich in cardiac glycosides, are further purified using chromatographic techniques. Column chromatography with silica gel is a common method, eluting with a gradient of solvents such as chloroform and methanol to isolate Lanatoside C.

-

Analysis: The fractions are monitored by thin-layer chromatography (TLC) and visualized using a suitable reagent (e.g., Kedde's reagent) to identify the presence of Lanatoside C. Fractions containing the pure compound are pooled and the solvent is evaporated to yield crystalline Lanatoside C[13].

Chemical Synthesis of this compound from Lanatoside C

This protocol outlines the deacetylation of Lanatoside C to produce this compound.

Materials:

-

Lanatoside C

-

Methanol (anhydrous)

-

Sodium methoxide

-

Reaction vessel with a stirrer

-

pH meter

-

Acetic acid (for neutralization)

-

Crystallization apparatus

Procedure:

-

Reaction Setup: Lanatoside C is dissolved in anhydrous methanol in a suitable reaction vessel equipped with a stirrer.

-

Deacetylation Reaction: A solution of sodium methoxide in methanol is added to the Lanatoside C solution. The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period, during which the deacetylation occurs. Pretreatment with sodium methoxide has been shown to hydrolyze lanatoside C to this compound[3][11][12].

-

Neutralization: After the reaction is complete (monitored by TLC or HPLC), the mixture is neutralized by the addition of acetic acid to a pH of approximately 7.

-

Crystallization and Isolation: The neutralized solution is concentrated under reduced pressure. The resulting crude this compound is then purified by recrystallization from a suitable solvent system, such as methanol-water, to obtain the final product.

-

Drying: The purified this compound crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Signaling Pathway of this compound's Pharmacological Action

This compound exerts its therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction.

Conclusion

This technical guide has provided a detailed exploration of the origin and synthesis of this compound. By understanding its biosynthesis in Digitalis lanata and the methods for its chemical synthesis from Lanatoside C, researchers and drug development professionals can better appreciate the journey of this important cardiac medicine from a botanical source to a purified therapeutic agent. The provided quantitative data, experimental protocols, and visual diagrams serve as a valuable resource for further research and development in the field of cardiac glycosides.

References

- 1. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. This compound | C47H74O19 | CID 28620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [DESACETYL-LANATOSIDE C IN THERAPY OF HEART DECOMPENSATION] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. scirp.org [scirp.org]

- 13. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04464A [pubs.rsc.org]

Troubleshooting & Optimization

Deslanoside Stability and Storage: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of deslanoside. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for experimental challenges, and established protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound powder?

A1: For optimal long-term stability, solid this compound powder should be stored in a tightly sealed container, protected from light and moisture. Specific temperature recommendations from suppliers vary, but a general guideline is provided in the table below.

Q2: How should I store this compound stock solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, follow the guidelines summarized below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: What is the expected stability of this compound in aqueous solutions?

A3: this compound's stability in aqueous solutions can be influenced by pH. As a cardiac glycoside, it may be susceptible to hydrolysis under acidic or alkaline conditions, leading to the cleavage of its glycosidic linkages. It is recommended to use aqueous solutions promptly after preparation and to buffer them near a neutral pH if they are to be used over several hours.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV radiation, can lead to the degradation of cardiac glycosides. Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1]

Data Presentation: Storage Conditions Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.

Table 1: Recommended Long-Term Storage of Solid this compound

| Condition | Temperature | Duration | Notes |

| Powder | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture.[2] |

Table 2: Recommended Storage of this compound Stock Solutions

| Solvent | Temperature | Duration |

| DMSO | -80°C | Up to 6 months[1] |

| DMSO | -20°C | Up to 1 month[1] |

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and stability testing of this compound.

Issue 1: Inconsistent results in stability studies.

-

Possible Cause: Degradation of the compound due to improper storage or handling.

-

Solution:

-

Ensure that solid this compound is stored at the recommended temperature and protected from light and moisture.

-

Prepare fresh solutions for each experiment whenever possible.

-

If using stored stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

-

Verify the stability of this compound in the specific experimental buffer and conditions (pH, temperature) you are using.

-

Issue 2: Precipitation of this compound in aqueous buffers.

-

Possible Cause: Low aqueous solubility of this compound.

-

Solution:

-

Prepare a concentrated stock solution in an organic solvent like DMSO.

-

For aqueous working solutions, dilute the DMSO stock solution with the aqueous buffer of choice. Ensure the final concentration of DMSO is compatible with your experimental system.

-

Issue 3: Unexpected peaks in HPLC chromatograms during stability analysis.

-

Possible Cause: Presence of degradation products or impurities.

-

Solution:

-

Perform a forced degradation study to identify potential degradation products and their retention times.

-

Ensure the HPLC method is "stability-indicating," meaning it can resolve the parent drug from all potential degradation products.

-

Check for contamination in the mobile phase, vials, or instrument.

-

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound. This method is based on common practices for cardiac glycosides and should be validated for your specific application.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., phosphate buffer, pH 7.0). The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 30°C.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

-

Sample Solution (for forced degradation): Prepare a solution of this compound in the relevant stress medium (see below) at a concentration of 1 mg/mL.

3. Forced Degradation Studies:

To assess the stability-indicating nature of the HPLC method, perform forced degradation studies under the following conditions:

-

Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.

-

Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

-

Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified time. Also, heat the this compound solution at 80°C.

-

Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified time. A control sample should be kept in the dark.

4. Analysis:

Inject the prepared standard and stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

5. Method Validation:

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of this compound

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium, which enhances myocardial contraction.

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Deslanoside In Vivo Administration

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deslanoside in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo administration of this compound.

| Problem | Possible Cause | Recommended Solution |

| Precipitation in prepared this compound solution. | - Improper solvent selection or ratio. - Low temperature of the solution. - Exceeding the solubility limit. | - Use a recommended solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] - Gently warm the solution and/or use sonication to aid dissolution.[1][2] - Prepare a fresh solution and ensure the concentration does not exceed the known solubility in the chosen solvent system (e.g., ≥ 2.08 mg/mL in the recommended mixture).[1] |

| High mortality or severe adverse effects in experimental animals. | - Dose is too high (exceeding the Maximum Tolerated Dose - MTD). - Rapid injection rate. - Animal strain sensitivity. | - Conduct a dose-finding study to determine the MTD in your specific animal model. For example, in one study with mice, doses of 20 mg/kg and higher resulted in death.[3] - Administer the injection slowly and monitor the animals closely during and after administration. - Review literature for known sensitivities of your chosen animal strain to cardiac glycosides. |

| Inconsistent or unexpected experimental results. | - Instability of the this compound solution. - Variability in drug administration. - Underlying health issues in the animal cohort. | - Prepare fresh this compound working solutions for each experiment and use them on the same day.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[1] - Ensure accurate and consistent dosing volume and injection technique across all animals. - Perform a health check of all animals before starting the experiment to exclude any with pre-existing conditions. |

| Difficulty in observing the desired therapeutic effect. | - Dose is too low. - Inappropriate route of administration. - Insufficient treatment duration. | - Perform a dose-response study to determine the optimal effective dose for your experimental model.[4] - The intraperitoneal (i.p.) route has been used successfully in mouse studies.[3] Consider if another route is more appropriate for your research question. - The duration of treatment will depend on the specific research goals. In a prostate cancer xenograft model, daily administration for three weeks was effective.[3] |

Frequently Asked Questions (FAQs)

1. How should I prepare a this compound solution for in vivo injection?

A recommended method for preparing a clear solution of this compound for in vivo use involves a multi-solvent system. For example, to prepare a 1 mL working solution, you can first create a stock solution in DMSO (e.g., 20.8 mg/mL). Then, add 100 µL of this stock to 400 µL of PEG300 and mix well. Following this, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume of 1 mL.[1] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[2]

2. What is a safe and effective dose of this compound for in vivo studies in mice?

The optimal dose of this compound is dependent on the specific animal model and the intended therapeutic application. In a study on prostate cancer xenografts in nude mice, a dose of 5 mg/kg administered intraperitoneally (i.p.) daily for three weeks was found to be effective and well-tolerated.[3] A prior toxicity study in the same mouse model established that the Maximum Tolerated Dose (MTD) was less than 20 mg/kg, with doses of 20, 40, and 60 mg/kg leading to mortality.[3] It is highly recommended to perform a preliminary dose-finding study to determine the optimal and safe dose for your specific experimental conditions.

3. What are the potential signs of toxicity I should monitor for in my animals after this compound administration?

This compound is a cardiac glycoside and can induce cardiotoxicity at higher doses.[5] Signs of toxicity in animals may include:

-

Changes in heart rate (bradycardia or tachycardia) and arrhythmias.[6]

-

Gastrointestinal issues such as nausea, vomiting, or diarrhea.[6]

-

Central nervous system effects like dizziness or confusion.[6]

-

General signs of distress, including lethargy, hunched posture, or piloerection.

Close monitoring of the animals, especially after the initial doses, is crucial.

4. How stable is this compound in solution?

This compound solutions for in vivo experiments should ideally be prepared fresh on the day of use.[1] If you need to store a stock solution, dissolving this compound in DMSO and storing it at -80°C can maintain stability for up to 6 months, while storage at -20°C is recommended for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

5. What is the mechanism of action of this compound?

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase membrane pump.[2][5][7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. The elevated intracellular calcium enhances the contractility of cardiac muscle.[5][7]

Data Presentation

Table 1: In Vivo Toxicity of this compound in Mice (Intraperitoneal Administration)

| Dose (mg/kg BW) | Outcome |

| 1 - 10 | Survived the duration of the experiment |

| 20 | Died three days after administration |

| 40 | Died two days after administration |

| 60 | Died one day after administration |

| Data from a study in nude mice with prostate cancer xenografts.[3] |

Table 2: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines (48h treatment)

| Cell Line | IC50 (nM) |

| 22Rv1 | 8410 |

| PC-3 | 370 |

| DU 145 | 180 |

| Data from a study on the anticancer effects of this compound.[3] |

Experimental Protocols

Detailed Methodology for In Vivo Administration of this compound in a Mouse Xenograft Model

This protocol is a generalized example based on published research and standard laboratory practices.[3] Researchers should adapt it to their specific experimental design.

1. Animal Model:

-

Nude mice are commonly used for xenograft studies.

2. Tumor Cell Implantation (for anticancer studies):

-

Prostate cancer cells (e.g., 22Rv1 or PC-3) are harvested and resuspended in a mixture of PBS and Matrigel (1:1 ratio).

-

Inject the cell suspension (e.g., 5 x 10^6 cells for 22Rv1, 1 x 10^7 cells for PC-3) subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., approximately 150 mm³).

3. This compound Solution Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of injection, prepare the working solution by sequentially adding PEG300, Tween-80, and saline to the DMSO stock, as detailed in the FAQ section.

-

The final concentration should be calculated based on the desired dose and the injection volume.

4. Administration:

-

Randomly divide the mice into treatment and control groups.

-

Administer this compound via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., three weeks).

-

The control group should receive the vehicle solution (the same solvent mixture without this compound).

5. Monitoring:

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Monitor the animals daily for any signs of toxicity.

-

At the end of the study, euthanize the mice and collect tumors and other organs for further analysis.

Mandatory Visualizations

Caption: Experimental workflow for in vivo this compound administration.

Caption: Simplified MAPK signaling pathway.

Caption: Key components of the Necroptosis signaling pathway.

Caption: Simplified NOD-like receptor signaling pathway.

Caption: Overview of the Focal Adhesion signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Drug Metabolite | ATPase | TargetMol [targetmol.com]

- 3. The Cardiac Glycoside this compound Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the in vivo dose-response relationship of immunosuppressive drugs using a mouse heart transplant model: application to cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What are the side effects of this compound? [synapse.patsnap.com]

- 7. CN102961326A - Preparation method of this compound injection - Google Patents [patents.google.com]

Technical Support Center: Deslanoside In Vitro to In Vivo Translation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deslanoside. It specifically addresses the challenges of translating in vitro data to in vivo experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant discrepancy between the in vitro IC50 of this compound in our cancer cell lines and the effective dose in our in vivo xenograft models. Why is this happening?

A1: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

-

Pharmacokinetics (PK) and Bioavailability: In an in vitro setting, cells are directly exposed to a specific concentration of this compound. In a living organism, the drug undergoes absorption, distribution, metabolism, and excretion (ADME), which significantly alters the concentration of the drug that reaches the tumor site. This compound has low absorption from the gastrointestinal tract (approximately 40%) and a long biological half-life (around 36 hours), which can affect its concentration at the target site.

-

Protein Binding: this compound is approximately 20% bound to plasma proteins. Only the unbound fraction of the drug is generally considered active. This can lead to a lower effective concentration in vivo compared to the total concentration administered.

-

Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture. Factors like poor vascularization, hypoxia, and the presence of stromal cells can limit drug penetration and efficacy.

-

Metabolism: this compound can be metabolized in the liver, which can reduce its activity before it reaches the tumor.

-

Off-target Effects: In a whole organism, this compound can have effects on other tissues and organs, which might influence its anti-tumor activity or cause toxicity at doses that would be effective in vitro.

Q2: What is the primary mechanism of action of this compound, and how might this differ between in vitro and in vivo systems?

A2: this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase membrane pump. This leads to an increase in intracellular sodium and calcium concentrations, which can trigger various downstream signaling pathways.[1][2][3][4] In cancer cells, this has been shown to induce cell cycle arrest at G2/M and apoptosis.[5]

While this fundamental mechanism is the same, the downstream consequences can vary between in vitro and in vivo settings. In vivo, the inhibition of Na+/K+-ATPase in other tissues, such as the heart, can lead to cardiotonic effects and potential toxicity, which are not observed in a cancer cell culture. Furthermore, this compound has been shown to modulate multiple signaling pathways, including MAPK and necroptosis, and the interplay of these pathways with the complex in vivo environment can lead to different outcomes.[5]

Q3: Are there any known signaling pathways that this compound affects which could explain the in vitro-in vivo discrepancies?

A3: Yes, this compound has been found to alter the expression of numerous genes and modulate multiple signaling pathways in cancer cells, including:

-

MAPK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. This compound's modulation of this pathway can contribute to its anti-cancer effects.

-

Necroptosis Pathway: This is a form of programmed necrosis. Activation of this pathway by this compound can lead to cancer cell death.

-

Focal Adhesion, GnRH, IL-17, and TNF signaling pathways. [5]

The activation and interplay of these pathways in a complex in vivo system, with feedback loops and interactions with other cell types, can be significantly different from what is observed in a controlled in vitro environment.

Troubleshooting Guides

Guide 1: Discrepancy Between In Vitro IC50 and In Vivo Efficacy

Problem: The effective dose of this compound in your xenograft model is significantly higher or lower than what your in vitro IC50 values would predict.

| Potential Cause | Troubleshooting Steps |

| Poor Bioavailability/Tumor Penetration | 1. Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal vs. oral) to potentially increase bioavailability.[5] 2. Pharmacokinetic Analysis: Conduct a pilot PK study in your animal model to determine the plasma and tumor concentrations of this compound at different doses. This will help you correlate the actual drug exposure at the tumor site with the in vitro IC50. 3. Formulation: Ensure your drug formulation is optimized for in vivo delivery and solubility. |

| High Plasma Protein Binding | 1. Measure Unbound Fraction: If possible, measure the unbound fraction of this compound in the plasma of your animal model. 2. Correlate with Unbound IC50: Relate the in vivo unbound plasma concentration to the in vitro IC50. |

| Rapid Metabolism | 1. Metabolite Analysis: Analyze plasma and tumor samples for the presence of this compound metabolites. 2. Inhibition of Metabolism: If a specific metabolic pathway is identified, consider co-administration with an inhibitor of that pathway in your experimental model (use with caution and appropriate controls). |

| Toxicity at Efficacious Doses | 1. Dose-Ranging Study: Perform a thorough dose-ranging study to determine the maximum tolerated dose (MTD).[5] 2. Monitor for Toxicity: Closely monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). |

Guide 2: High Variability in In Vivo Tumor Growth Inhibition

Problem: You are observing significant variability in tumor growth inhibition between individual animals in the same treatment group.

| Potential Cause | Troubleshooting Steps |

| Inconsistent Drug Administration | 1. Standardize Technique: Ensure all personnel are using a standardized and consistent technique for drug administration (e.g., gavage, injection). 2. Verify Dosing Solution: Prepare fresh dosing solutions and verify the concentration before each administration. |

| Variability in Tumor Implantation | 1. Consistent Cell Number and Viability: Use a consistent number of viable cells for implantation. 2. Uniform Implantation Site: Ensure the tumor cells are implanted in the same anatomical location for all animals. |

| Animal Health and Husbandry | 1. Health Monitoring: Regularly monitor the health of the animals, as underlying health issues can affect tumor growth and drug response. 2. Consistent Environment: Maintain a consistent and controlled environment (e.g., temperature, light cycle, diet). |

| Tumor Heterogeneity | 1. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not drifted genetically. 2. Increase Group Size: A larger group size can help to account for inherent biological variability. |

Data Presentation

Table 1: In Vitro IC50 of this compound in Prostate Cancer Cell Lines (48h treatment)

| Cell Line | IC50 (nM) |

| 22Rv1 | 8410 |

| PC-3 | 370 |

| DU 145 | 180 |

Data summarized from Liu et al., 2021.[5]

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Animal Model | Cell Line | Treatment Dose and Schedule | Outcome |

| Nude Mice | 22Rv1 | 5 mg/kg, i.p., daily for 3 weeks (5 days/week) | Significant inhibition of tumor growth |

| Nude Mice | PC-3 | 5 mg/kg, i.p., daily for 3 weeks (5 days/week) | Significant inhibition of tumor growth |

Data summarized from Liu et al., 2021.[5]

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Seed prostate cancer cells (22Rv1, PC-3, or DU 145) in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubate the plates for 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

In Vivo Xenograft Mouse Model

-

Subcutaneously inject prostate cancer cells (e.g., 22Rv1 or PC-3) into the flank of male nude mice.

-

Monitor tumor growth until the tumors reach a volume of approximately 150 mm³.

-

Randomly assign mice to a treatment group (this compound, 5 mg/kg) and a vehicle control group.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 3 weeks, 5 days/week).

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualization

Caption: Workflow illustrating the translation of in vitro this compound data to in vivo experiments and key challenges.

Caption: Simplified signaling pathways modulated by this compound in cancer cells.

References

preventing Deslanoside precipitation in cell culture media

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Deslanoside in cell culture experiments, with a focus on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardiac glycoside, a class of steroid-like compounds derived from the foxglove plant (Digitalis lanata).[1][2] Its principal mechanism of action is the inhibition of the Na+/K+-ATPase membrane pump in cardiac cells.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing heart muscle contractility.[1]

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What caused this?

A2: This is a common issue. This compound is sparingly soluble in aqueous solutions like cell culture media and PBS.[4] The precipitate you are seeing is likely the compound crashing out of solution. This often happens when a stock solution, typically made in a highly soluble organic solvent like DMSO, is diluted too quickly or into a solution where its solubility limit is exceeded.[5][6]

Q3: What is the best solvent to use for making a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO at concentrations up to 100 mg/mL, although a concentration of approximately 1 mg/ml is also commonly used.[4][7]

Q4: What is the maximum concentration of DMSO I can safely use in my cell culture experiment?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.3%-0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[5][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Q5: Can I store this compound once it's diluted in an aqueous buffer or cell culture medium?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[4] Due to its limited stability and solubility in aqueous solutions, it is best to prepare fresh dilutions for each experiment from a frozen DMSO stock.

Troubleshooting Guide

Issue: Precipitate Formation During Dilution

If you observe cloudiness or a visible precipitate when diluting your DMSO stock of this compound into your cell culture medium, follow this troubleshooting workflow.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound using DMSO.

-

Preparation : Work in a biosafety cabinet or a chemical fume hood.[8]

-

Weighing : Accurately weigh the desired amount of solid this compound powder.

-

Dissolving : Add the appropriate volume of sterile, cell-culture grade DMSO to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mM).

-

Solubilization : Vortex the solution gently until the solid is completely dissolved. If necessary, sonication or warming to 37°C for a short period (10-15 minutes) can aid dissolution.[6][8]

-

Sterilization : While DMSO is typically sterile, if you have concerns, you can filter the stock solution through a 0.22 µm DMSO-safe syringe filter (e.g., PTFE).

-

Aliquoting & Storage : Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C.[7][9] Stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[7][9]

Protocol 2: Preparing Working Concentrations in Cell Culture Media

This protocol describes a method to minimize precipitation when diluting the DMSO stock into your final culture medium.

-

Pre-warm Media : Warm your cell culture medium (containing serum, if applicable) to 37°C in a water bath.

-

Intermediate Dilution (Optional but Recommended) : Perform a serial or intermediate dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed media to create a 1 mM intermediate solution. This helps to gradually decrease the solvent concentration.

-

Final Dilution : Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve your final desired concentration. Crucially, add the this compound solution to the medium while gently vortexing or swirling the tube/flask. This rapid dispersal prevents the formation of localized high concentrations that can lead to precipitation.[5]

-

Visual Inspection : Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells.[8]

Table 1: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents.

| Solvent System | Approximate Solubility | Source |

| DMSO | ~1 mg/mL to 95 mg/mL | [4][10] |

| DMSO:PBS (pH 7.2) (1:6 ratio) | ~0.14 mg/mL | [4][11] |

| Aqueous Buffers | Sparingly Soluble | [4] |

Signaling Pathway

This compound's primary cellular target is the Na+/K+-ATPase pump. Its inhibition sets off a cascade of events that alters intracellular ion concentrations, which is fundamental to its therapeutic effects and its activity in experimental models.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. emulatebio.com [emulatebio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Drug Metabolite | ATPase | TargetMol [targetmol.com]

- 11. This compound | CAS 17598-65-1 | Cayman Chemical | Biomol.com [biomol.com]

Validation & Comparative

A Comparative Analysis of Deslanoside and Digoxin for Cardiac Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Deslanoside and Digoxin, two cardiac glycosides historically used in the management of heart failure and certain cardiac arrhythmias. This document synthesizes available data to facilitate an objective evaluation of their respective pharmacological profiles.

Executive Summary

This compound and Digoxin are both potent inhibitors of the cellular Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced myocardial contractility. While sharing a common mechanism, they exhibit notable differences in their pharmacokinetic properties, particularly in terms of bioavailability and onset of action. Digoxin has been more extensively studied and is more commonly used in contemporary clinical practice, with a well-established therapeutic window and oral formulations. This compound, primarily administered intravenously, has a faster onset of action which can be advantageous in acute settings. This guide delves into a detailed comparison of their pharmacokinetics, pharmacodynamics, and safety profiles, supported by experimental data and methodologies.

Pharmacodynamic and Pharmacokinetic Comparison

The therapeutic effects of both this compound and Digoxin are predicated on their ability to inhibit the Na+/K+-ATPase pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels enhance the contractility of the heart muscle (positive inotropic effect).

A summary of the key pharmacokinetic parameters for this compound and Digoxin is presented below. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

| Parameter | This compound | Digoxin | Source(s) |

| Route of Administration | Intravenous | Oral, Intravenous | [1] |

| Oral Bioavailability | ~40% (poorly absorbed) | ~70-80% (tablets) | [2][3] |

| Protein Binding | ~20% | ~25% | [2][4] |

| Half-life | 36 - 51 hours | 36 - 48 hours | [2][4][5] |

| Therapeutic Serum Concentration | ~2.5 µg/L (2.7 nmol/L) | 0.5 - 1.5 ng/mL | [5][6] |

| Primary Route of Elimination | Renal | Renal | [3][5] |

Signaling Pathway and Mechanism of Action

The primary signaling pathway for both this compound and Digoxin involves the inhibition of the α-subunit of the Na+/K+-ATPase pump in the sarcolemma of cardiac muscle cells.

Experimental Protocols

Determination of Serum Glycoside Concentration

A common method for quantifying serum levels of this compound and Digoxin is through immunoassays.

Protocol: Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Whole blood is collected from the subject. Serum is separated by centrifugation.

-

Assay Principle: These assays utilize antibodies with high specificity for the cardiac glycoside. In a competitive binding assay, a known quantity of labeled glycoside (e.g., radiolabeled for RIA, enzyme-linked for ELISA) competes with the unlabeled glycoside in the patient's serum for a limited number of antibody binding sites.

-

Procedure:

-

Patient serum samples and standards with known glycoside concentrations are incubated with the specific antibody and the labeled glycoside.

-

After incubation, the antibody-bound glycoside is separated from the free glycoside.

-

The amount of labeled glycoside bound to the antibody is measured (radioactivity for RIA, colorimetric signal for ELISA).

-

-

Data Analysis: A standard curve is generated by plotting the signal from the standards against their known concentrations. The concentration of the glycoside in the patient's serum is then determined by interpolating its signal on the standard curve. It has been noted that some Digoxin radioimmunoassay kits exhibit equimolar cross-reactivity with this compound, allowing for its measurement using these kits.[5]

Assessment of Direct Cardiac Effects

The direct effects of this compound and Digoxin on cardiac tissue can be evaluated using an isolated, perfused heart preparation.

Protocol: Isolated Perfused Dog Atria [7]

-

Preparation: The atria from a donor dog are isolated and perfused with heparinized blood from a second anesthetized donor dog.

-

Drug Administration: this compound or Digoxin is administered intravenously to the blood-donor dog at specified doses (e.g., 100 µg/kg or 200 µg/kg).[7]

-

Data Acquisition: Sinoatrial conduction time (SACT), atrial rate (AR), and developed tension (DT) of the isolated atria are continuously measured.

-

Analysis: The changes in SACT, AR, and DT following drug administration are recorded and analyzed to determine the direct electrophysiological and inotropic effects of the glycosides on the atrial tissue.

References

- 1. THE MEASUREMENT OF CARDIAC GLYCOSIDE CONCENTRATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and serum concentration--effect relationship of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 7. Direct effects of digoxin and this compound on sinoatrial conduction in isolated, blood-perfused dog atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Deslanoside Cross-Reactivity in Commercial Digoxin Immunoassays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Deslanoside with various commercial Digoxin immunoassays. Understanding the degree of this interference is critical for accurate therapeutic drug monitoring of Digoxin, as co-administration or the presence of structurally similar compounds like this compound can lead to erroneously elevated results, potentially impacting patient management.

Quantitative Cross-Reactivity Data

The cross-reactivity of this compound was evaluated across several major immunoassay platforms. The following table summarizes the available quantitative data, highlighting the significant variability in the specificity of different commercial assays.

| Immunoassay Platform | Manufacturer | Assayed Compound | Cross-Reactivity (%) |

| cobas e | Roche Diagnostics | This compound | 85.6%[1] |

| ARCHITECT iSystem | Abbott Laboratories | This compound | 91% |

| Dimension Vista | Siemens Healthineers | This compound | Data not provided in manufacturer's documentation |

| UniCel DxC | Beckman Coulter | This compound | Data not provided in manufacturer's documentation |

Note: Data for Siemens Dimension Vista and Beckman Coulter UniCel systems regarding this compound cross-reactivity were not available in the reviewed product literature. Researchers and clinicians using these platforms should exercise caution when interpreting Digoxin results in patients potentially exposed to this compound.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized experimental protocol for assessing the interference of this compound in a competitive Digoxin immunoassay, based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2.

Objective: To quantify the percentage of cross-reactivity of this compound in a specific Digoxin immunoassay.

Materials:

-

Digoxin-free human serum pool.

-

Digoxin standards of known concentrations.

-

This compound stock solution of a known high concentration.

-

The Digoxin immunoassay reagents and analyzer to be evaluated.

-

Precision pipettes and other standard laboratory equipment.

Procedure:

-

Preparation of Test Samples:

-

Aliquots of the digoxin-free serum pool are prepared.

-

One set of aliquots is spiked with this compound at various concentrations. The concentrations should cover a clinically relevant range.

-

Another set of aliquots is spiked with Digoxin at concentrations that span the therapeutic range of the assay (e.g., 0.5, 1.0, 2.0, and 4.0 ng/mL).

-